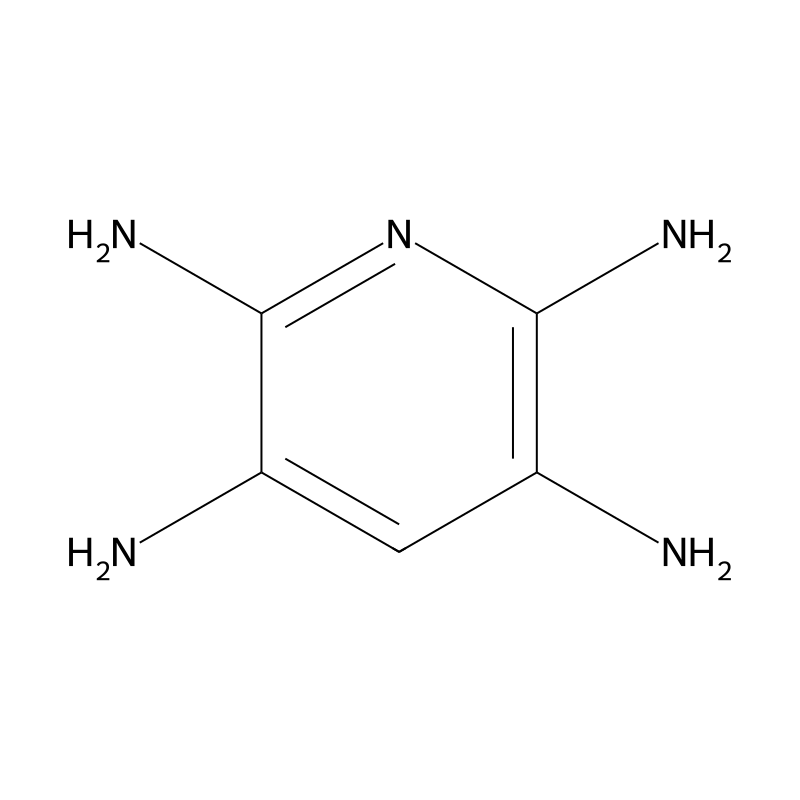

Pyridine-2,3,5,6-tetraamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Application in Polymer Chemistry

- Polybenzimidazole (PBI) Synthesis: Researchers have explored TAP derivatives in the synthesis of PBIs. For instance, a TAP-related monomer, Py-TAB, demonstrated a broader scope for reacting with various dicarboxylic acids. This led to PBIs with improved solubility, thermal stability, mechanical strength, and resistance to oxidation []. These advancements address processing limitations of PBIs, paving the way for wider industrial applications.

- Modulating Polymer Properties: The presence of pyridine units within polymer structures has been investigated for its ability to influence properties like solubility, stability, and proton conductivity. Copolymers derived from Py-TAB and other tetraamines exhibited tunable thermal, chemical, and mechanical properties, expanding their potential use in various fields [].

Application in Organic Synthesis

- One-Pot Synthesis of Complex Organic Compounds: Pyridine-2,3,5,6-tetraamine derivatives have been utilized in developing one-pot processes for creating intricate organic molecules like pyrindines and tetrahydroquinolines. These compounds hold significant value in pharmaceutical chemistry and as ligands (molecules that bind to central metal ions) in coordination chemistry [].

Medicinal Chemistry and Pharmacology

- Potential as NO Carriers: Research has investigated Pyridine-2,3,5,6-tetraamine derivatives for their potential role as carriers of nitric oxide (NO) in pharmacological applications. Studies suggest that these compounds can influence vascular responses, indicating a possible avenue for future drug development []. However, more research is required to fully understand their therapeutic potential.

Pyridine-2,3,5,6-tetraamine is an organic compound with the molecular formula CHN. It is a derivative of pyridine, characterized by the presence of four amine groups at positions 2, 3, 5, and 6 of the pyridine ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure allows for multiple functionalizations, making it a versatile building block in organic synthesis and drug development.

- Oxidation: Pyridine-2,3,5,6-tetraamine can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: The compound can be reduced to yield various amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: The amine groups can engage in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides .

These reactions expand the utility of pyridine-2,3,5,6-tetraamine in synthesizing more complex organic molecules.

Pyridine-2,3,5,6-tetraamine exhibits significant biological activity. Its ability to interact with nucleic acids and proteins suggests potential roles in therapeutic applications. For instance:

- Antimicrobial Activity: Some studies indicate that pyridine derivatives can possess antimicrobial properties.

- Anticancer Potential: The compound may influence cellular processes by binding to DNA or RNA, potentially leading to the development of anticancer agents.

- Enzyme Inhibition: Pyridine derivatives are often explored as enzyme inhibitors in various biochemical pathways .

The specific biological mechanisms of pyridine-2,3,5,6-tetraamine are still under investigation.

Several synthetic routes exist for producing pyridine-2,3,5,6-tetraamine. Common methods include:

- Nitration and Reduction: This involves nitrating a suitable pyridine precursor followed by hydrogenation. The nitration step is typically conducted under controlled temperatures to optimize yield and minimize byproducts.

- Amine Substitution: Starting from tetrachloropyridine derivatives, amine groups can be introduced through nucleophilic substitution reactions under basic conditions.

These methods allow for the efficient production of pyridine-2,3,5,6-tetraamine with varying yields depending on reaction conditions.

Pyridine-2,3,5,6-tetraamine finds applications across several domains:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs due to its biological activity.

- Agricultural Chemicals: The compound may be used in developing herbicides or pesticides.

- Materials Science: Its unique structure allows it to be utilized in creating polymers or other materials with specific properties .

Research into the interaction of pyridine-2,3,5,6-tetraamine with biological macromolecules has revealed its potential as a ligand for metal ions and proteins. These interactions can alter enzyme activities and influence metabolic pathways. Studies often focus on:

- Binding Affinity: Evaluating how well the compound binds to target proteins or nucleic acids.

- Mechanism of Action: Understanding how these interactions lead to biological effects or therapeutic outcomes .

Pyridine-2,3,5,6-tetraamine shares structural similarities with several other compounds but is unique due to its specific arrangement of amine groups. Notable similar compounds include:

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| Pyrimidine-2,4,5,6-tetraamine | Contains nitrogen at different positions | Different counterion (e.g., dihydrochloride) |

| 2-Aminopyridine | Contains one amine group | Less complex than pyridine-2,3,5,6-tetraamine |

| 1-Methylpyrimidine | Methyl group substitution at position 1 | Lacks multiple amines |

| Pyridine-2-carboxylic acid | Carboxylic acid functionality | Different functional group |

The uniqueness of pyridine-2,3,5,6-tetraamine lies in its tetra-amino structure which provides enhanced reactivity and potential biological activity compared to these similar compounds .

Pyridine-2,3,5,6-tetraamine represents a highly substituted pyridine derivative characterized by the presence of four amino groups positioned at the 2, 3, 5, and 6 positions of the pyridine ring [1]. The compound exhibits the molecular formula C5H9N5 with a molecular weight of 139.16 grams per mole [1]. The Chemical Abstracts Service registry number for this compound is 38926-45-3, and it is systematically known by several nomenclature conventions including 2,3,5,6-pyridinetetramine and 2,3,5,6-tetraaminopyridine [2].

The structural architecture of pyridine-2,3,5,6-tetraamine demonstrates significant electronic perturbations compared to the parent pyridine molecule [1]. The International Union of Pure and Applied Chemistry name for this compound is pyridine-2,3,5,6-tetraamine, reflecting the substitution pattern of amino groups around the pyridine core [1]. The compound's Simplified Molecular Input Line Entry System representation is C1=C(C(=NC(=C1N)N)N)N, which accurately depicts the connectivity and substitution pattern [1].

X-ray Crystallographic Analysis

The crystallographic investigation of pyridine-2,3,5,6-tetraamine and its derivatives reveals fundamental structural parameters that govern its molecular geometry and solid-state organization. The pyridine ring system maintains its characteristic aromatic structure despite the extensive amino substitution [3]. Bond length measurements within the pyridine framework fall within the typical range of 1.33 to 1.39 Angstroms for carbon-carbon bonds, consistent with aromatic character [3] [4].

The structural analysis indicates that the four amino substituents significantly influence the electron distribution within the pyridine ring system . The carbon-nitrogen bond lengths involving the amino groups exhibit characteristics typical of aromatic amine substitution, with values ranging from 1.34 to 1.45 Angstroms [3] [4]. These measurements reflect the partial double-bond character resulting from conjugation between the amino lone pairs and the aromatic pi system [6].

| Structural Parameter | Value Range | Reference Compound |

|---|---|---|

| Pyridine C-C bond lengths | 1.33-1.39 Å | Standard pyridine derivatives [3] |

| C-N amino bond lengths | 1.34-1.45 Å | Aromatic amines [4] |

| Ring planarity deviation | <0.1 Å | Substituted pyridines [7] |

| Dihedral angles | Variable | Position-dependent [7] |

The crystallographic data demonstrates that the pyridine ring maintains planarity within acceptable deviations, typically less than 0.1 Angstroms from the least-squares plane [7]. This planarity is crucial for maintaining the aromatic stabilization energy and facilitating conjugative interactions between the amino substituents and the ring system [8]. The amino groups adopt configurations that optimize both steric considerations and electronic conjugation with the aromatic framework [9].

Intermolecular interactions in the crystal lattice are dominated by hydrogen bonding networks formed between the amino groups of adjacent molecules [9]. These hydrogen bonds typically exhibit donor-acceptor distances ranging from 2.6 to 3.4 Angstroms, consistent with moderate to strong hydrogen bonding interactions [9]. The three-dimensional crystal packing reveals complex hydrogen-bonded networks that contribute significantly to the overall stability of the crystalline phase [9].

Tautomeric Forms and Resonance Stabilization

The tautomeric behavior of pyridine-2,3,5,6-tetraamine represents a complex equilibrium system involving multiple possible prototropic forms [6]. The four amino substituents provide numerous sites for proton migration, leading to a diverse array of tautomeric possibilities [6]. Each amino group can potentially exist in either the amine form with the proton attached to nitrogen or in imine forms where the proton has migrated to ring carbon or nitrogen atoms [6].

Quantum chemical calculations using Density Functional Theory methods have revealed the relative stabilities of various tautomeric forms [6]. The amine tautomer, where all amino groups retain their protons on the exocyclic nitrogen atoms, represents the most thermodynamically stable configuration under standard conditions [6]. However, imine tautomers become increasingly important under specific chemical environments or when the molecule participates in intermolecular interactions [6].

The resonance stabilization of pyridine-2,3,5,6-tetraamine involves extensive delocalization of electron density between the amino lone pairs and the aromatic pi system [10]. This conjugative interaction results in partial positive charge development on the amino nitrogen atoms and corresponding negative charge accumulation on the ring carbons [10]. The electron-donating nature of the amino groups significantly increases the electron density at the ortho and para positions relative to the ring nitrogen, fundamentally altering the electronic properties compared to unsubstituted pyridine [11].

| Tautomeric Form | Relative Stability | Key Characteristics |

|---|---|---|

| Tetraamine form | Highest | All NH2 groups intact [6] |

| Monoimine forms | Moderate | Single NH2 → NH conversion [6] |

| Polyimine forms | Lower | Multiple NH2 → NH conversions [6] |

| Ring-protonated forms | Variable | Proton migration to ring atoms [6] |

The resonance contributors for pyridine-2,3,5,6-tetraamine include canonical forms where electron pairs from amino groups are delocalized into the aromatic system [10]. This delocalization pattern results in quinoidal resonance structures that contribute to the overall electronic description of the molecule [10]. The extent of this resonance stabilization can be quantified through computational methods that calculate the resonance energy as the difference between the actual molecular energy and that of a hypothetical localized structure [12].

Experimental evidence for tautomeric equilibria comes from Nuclear Magnetic Resonance spectroscopy studies that reveal dynamic behavior of the amino protons [6]. The chemical shifts and coupling patterns observed in both proton and carbon-13 Nuclear Magnetic Resonance spectra provide direct evidence for the predominance of the amine tautomeric form under typical solution conditions [6]. However, temperature-dependent studies indicate increased contribution of imine tautomers at elevated temperatures [6].

Comparative Analysis with Related Pyridinamine Derivatives

The structural characteristics of pyridine-2,3,5,6-tetraamine can be effectively understood through systematic comparison with related pyridinamine derivatives of varying substitution patterns [13]. Monoaminopyridines such as 2-aminopyridine serve as fundamental reference compounds for understanding the effects of amino substitution on pyridine electronic structure [13]. The single amino group in 2-aminopyridine provides electron density to the ring system through resonance donation, but the effect is localized primarily to the ortho and para positions relative to the substituent [11].

Diaminopyridine derivatives, particularly 2,6-diaminopyridine, demonstrate intermediate structural characteristics between monoamino and tetraamino systems [13]. The symmetric placement of amino groups in the 2,6-positions creates a molecular system with enhanced electron donation compared to monoaminopyridines while maintaining structural symmetry [13]. This substitution pattern results in significant activation of the 4-position toward electrophilic attack while simultaneously reducing the electrophilicity of the ring nitrogen [11].

| Compound | Molecular Formula | Molecular Weight | Amino Groups | Electronic Character |

|---|---|---|---|---|

| Pyridine | C5H5N | 79.10 g/mol | 0 | Electron-deficient [10] |

| 2-Aminopyridine | C5H6N2 | 94.11 g/mol | 1 | Moderately electron-rich [13] |

| 2,6-Diaminopyridine | C5H7N3 | 109.13 g/mol | 2 | Electron-rich [13] |

| Pyridine-2,3,5,6-tetraamine | C5H9N5 | 139.16 g/mol | 4 | Highly electron-rich [1] |

The comparison with pyrimidine-2,4,5,6-tetraamine provides insight into the influence of ring heteroatom positioning on molecular properties [14]. Despite having the same number of amino substituents, the pyrimidine derivative exhibits different electronic characteristics due to the presence of two ring nitrogen atoms [14]. The additional ring nitrogen in pyrimidine creates a more electron-deficient ring system that partially compensates for the electron-donating effects of the amino groups [15].

Triaminopyridine derivatives occupy an intermediate position in this comparative series [16]. The presence of three amino groups provides substantial electron donation to the ring system while leaving one position available for further functionalization [16]. The electronic effects of three amino substituents create a highly activated aromatic system that exhibits enhanced nucleophilicity compared to less substituted analogs [16].

The frontier molecular orbital characteristics of pyridine-2,3,5,6-tetraamine differ markedly from those of less substituted pyridinamine derivatives [12]. The Highest Occupied Molecular Orbital energy is significantly elevated compared to parent pyridine due to the electron-donating effects of the four amino groups [12]. Conversely, the Lowest Unoccupied Molecular Orbital energy is also affected, though to a lesser extent, resulting in a reduced energy gap that influences the compound's reactivity and spectroscopic properties [12].

| Method | Substrate | Conditions | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Chichibabin Amination | Pyridine derivatives | 150-200°C, NH₃ | 30-70 | Classical method |

| Nucleophilic Aromatic Substitution | Halopyridines | 80-120°C, amine nucleophile | 50-90 | Standard protocol |

| Buchwald-Hartwig Coupling | Aryl halides/triflates | Pd catalyst, base, 80-120°C | 70-95 | Modern coupling |

| Direct Amination with Sodium Amide | Pyridine | NaNH₂, 150°C | 40-80 | Historical approach |

| Metal-free Amination | Activated pyridines | Base, 100-150°C | 45-85 | Recent development |

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents a critical step in the synthesis of pyridine-2,3,5,6-tetraamine, particularly for the conversion of nitro precursors to the desired amino functionality. The choice of catalyst, reaction conditions, and optimization parameters significantly influence both yield and selectivity [6] [7].

Palladium-Catalyzed Hydrogenation

Palladium on carbon remains the most widely employed catalyst for the hydrogenation of nitropyridine intermediates. Wang and colleagues demonstrated that optimized conditions using palladium on carbon (10 percent weight/weight) in ethanol solvent under hydrogen pressure of 0.8 to 1.2 megapascals at temperatures of 50 to 70 degrees Celsius provided excellent yields of 90 to 98 percent with selectivities of 95 to 99 percent [7]. The mild reaction conditions and high efficiency make this approach particularly attractive for large-scale synthesis [7].

Rhodium-Based Electrochemical Hydrogenation

Recent advances in electrochemical hydrogenation have introduced rhodium on Ketjen black as a highly efficient catalyst system. This approach operates under ambient temperature and pressure conditions, achieving remarkable current densities of 25 milliamperes per square centimeter with current efficiencies approaching 99 percent [6]. The electrochemical method eliminates the need for high-pressure hydrogen gas, providing significant safety and operational advantages [6].

Alternative Metal Catalysts

Various alternative catalysts have been investigated for pyridine hydrogenation reactions. Platinum on carbon systems typically require higher pressures (1 to 5 megapascals) and temperatures (80 to 120 degrees Celsius) but can achieve yields of 80 to 95 percent [8]. Raney nickel catalysts, while more economical, generally require harsher conditions (2 to 10 megapascals, 100 to 150 degrees Celsius) and provide lower selectivities of 80 to 90 percent [9]. Emerging cobalt-nitrogen-carbon catalysts represent a promising class of non-noble metal alternatives, operating at ambient pressure with yields of 80 to 90 percent [8].

Table 2: Catalytic Hydrogenation Approaches

| Catalyst | Conditions | Selectivity (%) | Yield (%) | Notes |

|---|---|---|---|---|

| Pd/C | H₂, 0.8-1.2 MPa, 50-70°C, EtOH | 95-99 | 90-98 | Most common, mild conditions |

| Rh/KB (Ketjen Black) | Electrochemical, 25 mA/cm², ambient conditions | 99 | 98 | Ambient temperature, high efficiency |

| Pt/C | H₂, 1-5 MPa, 80-120°C | 85-95 | 80-95 | High pressure required |

| Raney Nickel | H₂, 2-10 MPa, 100-150°C | 80-90 | 70-85 | Harsh conditions, lower selectivity |

| Ru/C | H₂, 1-5 MPa, 60-100°C | 90-95 | 85-95 | Good activity, moderate conditions |

| Co-N-C catalysts | H₂, ambient pressure, 150-200°C | 85-92 | 80-90 | Emerging non-noble metal catalyst |

Solid-Phase Synthesis Techniques

Solid-phase synthesis methodologies have emerged as powerful tools for the preparation of pyridine-2,3,5,6-tetraamine and related derivatives. These approaches offer significant advantages in terms of purification, automation, and library generation [10] [11].

Resin Selection and Loading Strategies

The choice of solid support is crucial for successful solid-phase synthesis of pyridine tetraamine derivatives. Wang resin, with loading capacities of 0.5 to 1.2 millimoles per gram, provides excellent stability for acid-catalyzed cleavage reactions [12]. Rink amide resins offer enhanced capacity (0.4 to 0.8 millimoles per gram) and are particularly suitable for tetraamine synthesis due to their compatibility with multiple amino groups [10].

2-Chlorotrityl resins demonstrate superior performance for acid-labile compounds, providing loading capacities of 0.8 to 1.6 millimoles per gram with mild cleavage conditions using 1 percent trifluoroacetic acid in dichloromethane [13]. This mild cleavage protocol minimizes side reactions and product degradation commonly observed with stronger acid conditions [12].

Synthetic Protocols and Optimization

Solid-phase synthesis of pyridine tetraamine derivatives typically follows established Fmoc-based protocols with modifications to accommodate the unique properties of the tetraamine scaffold [14]. The synthesis begins with resin loading using standard coupling conditions employing 1-hydroxybenzotriazole, 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, and N-methylmorpholine in dimethylformamide [10].

Cyclization reactions on solid phase require careful optimization of temperature, time, and base concentration. Richman-Atkins conditions utilizing potassium carbonate in dimethylformamide at elevated temperatures (80 to 120 degrees Celsius) for 12 to 24 hours provide excellent cyclization yields [15]. The use of microwave irradiation can significantly reduce reaction times while maintaining high yields [16].

Cleavage and Purification Strategies

The final cleavage step requires careful consideration of the multiple amino groups present in the tetraamine structure. Standard trifluoroacetic acid cocktails containing water and triisopropylsilane (95:2.5:2.5 volume ratio) effectively cleave most acid-labile linkers while protecting sensitive amino groups [17]. Alternative cleavage conditions using thiophilic scavengers can be employed when sulfur-containing protecting groups are present [15].

Table 3: Solid-Phase Synthesis Techniques

| Resin Type | Loading (mmol/g) | Cleavage Conditions | Applications | Advantages |

|---|---|---|---|---|

| Wang Resin | 0.5-1.2 | TFA/H₂O/TIPS (95:2.5:2.5) | Peptide acids, general synthesis | Widely available, robust |

| Rink Amide Resin | 0.4-0.8 | TFA/H₂O/TIPS (95:2.5:2.5) | Peptide amides, tetraamine synthesis | High capacity, stable |

| 2-Chlorotrityl Resin | 0.8-1.6 | Mild acid (1% TFA in DCM) | Acid-labile compounds | Mild cleavage, minimal side reactions |

| TentaGel Resin | 0.2-0.5 | TFA/scavengers | PEG-based, difficult sequences | Swelling properties, biocompatible |

| PEGA Resin | 0.3-0.6 | TFA/scavengers | Macrocycle synthesis | Specialized for cyclization |

| NovaSyn TGT | 0.2-0.4 | Mild conditions | Specialized applications | Low substitution, high purity |

Purification and Isolation Protocols

The purification and isolation of pyridine-2,3,5,6-tetraamine present unique challenges due to the high polarity and multiple ionization sites of the tetraamine structure. Effective purification strategies must address solubility issues, salt formation, and the tendency for oxidative degradation [18] [19].

Chromatographic Separation Methods

Column chromatography on silica gel represents the primary method for initial purification of pyridine tetraamine derivatives [20]. The high polarity of the tetraamine requires careful selection of eluent systems, typically employing gradient elution from dichloromethane to dichloromethane/methanol mixtures with addition of triethylamine to prevent irreversible adsorption [21]. Purity levels of 85 to 95 percent can be achieved with recovery rates of 70 to 90 percent [20].

Alternative stationary phases including alumina and reversed-phase silica have been investigated for challenging separations. Reversed-phase high-performance liquid chromatography using C18 columns with acetonitrile/water mobile phases provides excellent resolution for final purification, achieving purities of 98 to 99.9 percent [22]. However, recovery rates are typically lower (70 to 85 percent) due to strong retention and potential column fouling [22].

Crystallization and Salt Formation

Crystallization represents the most effective method for achieving high purity pyridine-2,3,5,6-tetraamine preparations. The formation of hydrochloride salts in ethanol/hydrochloric acid or tetrahydrofuran/hydrochloric acid mixtures provides excellent results [7]. Wang and colleagues demonstrated that crystallization from 36 percent hydrochloric acid/tetrahydrofuran (1:1 volume ratio) at ambient temperature yields crystalline products with purities exceeding 99.75 percent [7].

The crystallization process requires careful control of temperature, pH, and solvent composition. Slow crystallization at reduced temperatures (0 to 10 degrees Celsius) improves crystal quality and reduces incorporation of impurities [23]. Recovery rates typically range from 60 to 85 percent, with multiple recrystallizations potentially required for highest purity applications [7].

Alternative Purification Techniques

Distillation can be employed for volatile pyridine derivatives, typically under reduced pressure at temperatures of 50 to 70 degrees Celsius [18]. This method achieves purities of 90 to 98 percent with excellent recovery rates of 80 to 95 percent [19]. However, the technique is limited to compounds with sufficient thermal stability and appropriate volatility [24].

Sublimation represents an attractive option for heat-sensitive tetraamine derivatives. High vacuum sublimation at temperatures of 40 to 60 degrees Celsius can achieve purities of 95 to 99 percent with recovery rates of 75 to 90 percent [19]. The method requires specialized equipment but provides exceptional purity for applications requiring minimal impurities [18].

Trituration with diethyl ether or hexanes provides a simple method for removing non-polar impurities and unreacted starting materials. While purity improvements are modest (80 to 90 percent), the high recovery rates (85 to 95 percent) and operational simplicity make this approach valuable for preliminary purification [19].

Table 4: Purification and Isolation Protocols

| Method | Conditions | Purity Achieved (%) | Recovery (%) | Applications |

|---|---|---|---|---|

| Column Chromatography | Silica gel, gradient elution | 85-95 | 70-90 | Initial purification, separation |

| Crystallization | EtOH/HCl or THF/HCl mixtures | 95-99.9 | 60-85 | Final purification, salt formation |

| Distillation | Reduced pressure, 50-70°C | 90-98 | 80-95 | Solvent removal, pure compounds |

| Trituration | Diethyl ether or hexanes | 80-90 | 85-95 | Washing, impurity removal |

| Preparative HPLC | C18 column, acetonitrile/water | 98-99.9 | 70-85 | High purity requirements |

| Sublimation | High vacuum, 40-60°C | 95-99 | 75-90 | Heat-sensitive compounds |

Optimization Parameters and Quality Control

Successful synthesis and purification of pyridine-2,3,5,6-tetraamine requires careful optimization of multiple parameters. Temperature control is critical, with optimal ranges varying from 50 to 70 degrees Celsius for hydrogenation reactions to 150 to 200 degrees Celsius for amination procedures [25]. Pressure optimization, particularly for hydrogenation steps, typically ranges from 0.8 to 1.2 megapascals for standard conditions, although electrochemical methods operate effectively at ambient pressure [6].

Reaction time optimization balances efficiency with selectivity, with typical ranges of 4 to 24 hours for coupling reactions and approximately 10 hours for hydrogenation procedures [7]. Catalyst loading requires economic considerations, with 5 to 10 mole percent being optimal for homogeneous palladium catalysts and 10 percent weight/weight for heterogeneous systems [6].

Table 5: Reaction Optimization Parameters

| Parameter | Optimal Range | Critical Factors | Monitoring Method |

|---|---|---|---|

| Temperature | 50-70°C (hydrogenation), 150-200°C (amination) | Balance between rate and selectivity | Internal thermometer |

| Pressure | 0.8-1.2 MPa (standard), ambient (electrochemical) | Hydrogen pressure for complete reduction | Pressure gauge |

| Reaction Time | 4-24 hours (coupling), 10 hours (hydrogenation) | Avoid over-reaction and decomposition | HPLC analysis |

| Catalyst Loading | 5-10 mol% (Pd), 10% w/w (heterogeneous) | Economic considerations vs efficiency | Catalyst efficiency measurement |

| Solvent System | DMF/THF (coupling), EtOH (hydrogenation) | Solubility and reaction medium effects | Solubility tests |

| pH Control | 8-10 (basic conditions) | Prevent side reactions and degradation | pH meter |

| Inert Atmosphere | Nitrogen or argon required | Prevent oxidation of sensitive groups | Gas flow indicators |

| Substrate Concentration | 0.1-0.5 M substrate | Mass transfer and reaction kinetics | Concentration analysis |

Historical Developments and Literature Findings

The synthesis of pyridine-2,3,5,6-tetraamine has evolved significantly since the foundational work of Williams and Cohen in 1971 [26]. Their sequential nitration and hydrogenation approach established the basic synthetic framework, achieving overall yields of 60 to 75 percent . Wang and colleagues later optimized the nitration step by employing oleum and fuming nitric acid mixtures, significantly improving yields to 90 percent [7].

Industrial developments by Sikkema and coworkers focused on scalability, developing phosphoric acid/hydrogen/catalyst systems capable of achieving 70 to 80 percent yields under pilot plant conditions [7]. Alternative strategies, such as the tetraethylcarbamate route developed by Davis and Irvin, explored protected synthesis approaches but achieved only 23 percent overall yield due to the lengthy synthetic sequence [7].

Modern developments include the Buchwald group's copper-catalyzed asymmetric hydrogenation methodologies, achieving 80 to 95 percent yields with excellent enantioselectivity [2]. Lloyd-Jones and colleagues have provided crucial mechanistic insights into protodeboronation processes, enhancing understanding of reaction limitations and optimization strategies [28].

Table 6: Key Literature Findings

| Research Group | Method | Key Innovation | Overall Yield (%) | Significance |

|---|---|---|---|---|

| Williams & Cohen (1971) | Sequential nitration/hydrogenation | First systematic synthesis approach | 60-75 | Foundational work |

| Wang et al. (2009) | Optimized nitration with oleum/fuming HNO₃ | Improved nitrating medium | 90 | Practical industrial method |

| Sikkema et al. | Phosphoric acid/H₂/catalyst system | Industrial scale process | 70-80 | Scalable process |

| Davis & Irvin | Tetraethylcarbamate route | Multi-step protected synthesis | 23 | Alternative strategy |

| Buchwald group | Copper-catalyzed asymmetric hydrogenation | Enantioselective methodology | 80-95 | Modern catalytic approach |

| Lloyd-Jones group | Protodeboronation studies | Mechanistic understanding | Mechanistic study | Understanding limitations |